D-Homocysteine, S-(1,1-dimethylethyl)-
Description
Contextualization within Sulfur Amino Acid Metabolism Research
Homocysteine is a critical intermediate in the metabolism of methionine, an essential sulfur-containing amino acid. mdpi.com The metabolic fate of homocysteine is at a crucial branchpoint, where it can either be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. nih.gov Disruptions in homocysteine metabolism can lead to elevated levels in the blood, a condition known as hyperhomocysteinemia, which is associated with a range of health issues. nih.gov
Research into sulfur amino acid metabolism is fundamental to understanding numerous cellular processes and disease states. The study of this pathway often requires the use of modified amino acid analogs to probe enzymatic mechanisms, track metabolic fluxes, and elucidate the roles of specific metabolites. D-Homocysteine, S-(1,1-dimethylethyl)- serves as one such specialized tool, allowing researchers to dissect specific aspects of this complex metabolic network.
Rationale for Stereoisomeric and Thiol-Protected Homocysteine Derivatives in Research
The use of D-amino acids, the non-natural stereoisomers of the common L-amino acids, provides a unique avenue for biological investigation. Enzymes are typically highly stereospecific, meaning they preferentially recognize and process only one stereoisomer of a substrate. For instance, studies on betaine-homocysteine S-methyltransferase (BHMT), an enzyme involved in homocysteine remethylation, have shown a strong preference for L-homocysteine. nih.gov The enzyme's active site establishes stereospecificity for the L-form, making the D-isomer a poor substrate. nih.gov This property allows researchers to use D-isomers like D-homocysteine to investigate the stereoselectivity of enzymes and to create metabolic probes that are resistant to enzymatic degradation, enabling the study of non-enzymatic processes or the accumulation of the compound to study its other biological effects.
Furthermore, the thiol group (-SH) of homocysteine is highly reactive and susceptible to oxidation, which can lead to the formation of disulfides and other modified species. mdpi.com This reactivity can complicate experimental studies. To address this, a thiol-protecting group is often employed. The S-(1,1-dimethylethyl)- group, also known as a tert-butyl group, is a bulky and stable protecting group that prevents the thiol from participating in unwanted side reactions. This protection ensures the stability of the compound during experiments, allowing for more controlled and reproducible studies.
Scope and Significance in Chemical Biology and Biomedical Investigations
The specific design of D-Homocysteine, S-(1,1-dimethylethyl)- as a D-isomer with a protected thiol group makes it a significant tool in chemical biology and biomedical research, particularly in the study of amino acid metabolism and the investigation of biological mechanisms.
As a metabolically stable analog of homocysteine, D-Homocysteine, S-(1,1-dimethylethyl)- can be used as a model compound to study various aspects of amino acid metabolism without the complication of its rapid enzymatic conversion. For example, it can be employed to investigate the transport of homocysteine across cellular membranes or to study the non-enzymatic chemical modifications that homocysteine might undergo in a biological environment. The presence of the S-tert-butyl group provides a stable handle for analytical detection and quantification.
Modified amino acid analogs are instrumental in probing the active sites of enzymes and in the development of enzyme inhibitors. While the D-isomer of homocysteine is not a good substrate for enzymes like BHMT, derivatives of it can be synthesized to act as inhibitors. nih.gov By studying how these inhibitors interact with the enzyme, researchers can gain insights into the structure and function of the active site. The S-(1,1-dimethylethyl)- group, while primarily for protection, can also influence the binding affinity and specificity of the molecule to its target. The development of such modified analogs is a cornerstone of chemical biology, providing powerful tools to dissect complex biological systems and to identify potential therapeutic targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-tert-butylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRNXDJXXKPOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Stereoselective Synthesis of D-Homocysteine Frameworks
The creation of enantiomerically pure D-homocysteine is a critical first step for its use in stereospecific applications. A common and effective method for synthesizing optically active D-homocysteine involves starting from the readily available D-enantiomer of methionine. nih.gov
One established procedure involves the reaction of D-methionine with dichloroacetic acid in the presence of concentrated hydrochloric acid. This reaction proceeds via an intermediate, (4R)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride, which is then treated with hydroxylamine (B1172632) to yield the desired D-homocysteine. nih.gov This method provides a reliable pathway to the D-homocysteine scaffold while preserving the stereochemical integrity at the alpha-carbon. Alternative stereoselective syntheses can also be achieved starting from chiral precursors like serine derivatives, which are converted to key intermediates that allow for the introduction of the thiol functionality. acs.org
Strategies for S-Protection: Focus on S-(1,1-dimethylethyl) Group Incorporation
The thiol group (-SH) of homocysteine is highly reactive and nucleophilic, necessitating protection during many synthetic procedures, such as peptide synthesis, to prevent unwanted side reactions. The S-(1,1-dimethylethoxycarbonyl), more commonly known as the S-tert-butyl (S-tBu) group, is a widely utilized protecting group for this purpose due to its stability under a range of conditions and its specific deprotection requirements. researchgate.net
The primary method for incorporating the S-tert-butyl group onto the D-homocysteine framework is through S-alkylation. This typically involves reacting D-homocysteine with a source of the tert-butyl cation, such as tert-butyl alcohol, under strong acidic conditions. thieme-connect.de The acid protonates the alcohol, facilitating its departure as a water molecule and generating the tert-butyl carbocation, which is then attacked by the nucleophilic sulfur atom of the D-homocysteine thiol. This reaction effectively caps (B75204) the thiol, rendering it non-reactive for subsequent synthetic steps.
Orthogonal Protecting Group Chemistry in D-Homocysteine Derivative Synthesis
In the synthesis of complex molecules like peptides or other bioconjugates, it is often necessary to protect multiple functional groups within the same molecule. Orthogonal protecting group chemistry allows for the selective removal of one type of protecting group in the presence of others by using different classes of chemical reactions. peptide.com This strategy is essential when working with D-homocysteine derivatives.
For instance, in solid-phase peptide synthesis (SPPS), the alpha-amino group of the amino acid backbone is typically protected with a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc). The S-tert-butyl group on the D-homocysteine side chain is stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used to remove the Fmoc group during peptide chain elongation. smolecule.com The S-tBu group, however, is labile to strong acids. This difference in lability allows the peptide chain to be assembled without affecting the thiol protection. Other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group for amines or trityl (Trt) for other thiols, can also be used in conjunction, requiring careful strategic planning to ensure selective deprotection at the desired stage of the synthesis. sigmaaldrich.com The S-tert-butyl group is thus part of a versatile toolkit of orthogonal protecting groups that enable precise chemical synthesis.
| Protecting Group | Abbreviation | Typical Lability | Orthogonal To |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid-labile groups (tBu, Boc, Trt) |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base-labile groups (Fmoc) |
| tert-Butyl (thiol) | tBu | Strong Acid (e.g., TFA) | Base-labile groups (Fmoc) |
| Trityl | Trt | Mild Acid | Base-labile groups (Fmoc) |
| Acetamidomethyl | Acm | Iodine, Mercury(II) | Acid and base-labile groups |
Deprotection Strategies for Thiol-Protected D-Homocysteine Derivatives in Research Applications
The most common method for cleaving the S-tBu group is acidolysis, typically using strong acids like trifluoroacetic acid (TFA). peptide.com This is often performed concurrently with the cleavage of the peptide from the resin in solid-phase synthesis. smolecule.com A significant challenge during acidolytic deprotection is the potential for the liberated tert-butyl cation to re-alkylate other nucleophilic residues, such as tryptophan or even the newly freed thiol. thieme-connect.deresearchgate.net To prevent these side reactions, "scavengers" are added to the cleavage cocktail. These are nucleophilic species, such as triisopropylsilane (B1312306) (TIS), water, or 1,2-ethanedithiol (B43112) (EDT), that efficiently trap the reactive carbocations. smolecule.comresearchgate.net
Alternative, milder methods have been developed for specific applications where strong acid is not tolerated. These include the use of mercury(II) salts, such as mercury(II) acetate, which coordinate to the sulfur and facilitate the cleavage of the S-tBu bond. researchgate.net The resulting mercury-thiolate complex can then be treated with a reducing agent like dithiothreitol (B142953) (DTT) to release the free thiol. More recently, palladium-based methods have also been shown to effectively deprotect S-tBu groups under aqueous conditions. researchgate.net
| Reagent/Method | Conditions | Key Considerations |
| Trifluoroacetic Acid (TFA) | 95% TFA with scavengers (e.g., H₂O, TIS, EDT) | Standard for SPPS; scavengers are essential to prevent side reactions. smolecule.comresearchgate.net |
| Mercury(II) Acetate | Hg(OAc)₂ followed by a reducing agent (e.g., DTT) | Milder than strong acid; requires handling of toxic mercury compounds. |
| Palladium Chloride | PdCl₂ | Allows for deprotection under aqueous conditions. researchgate.net |
| Trimethylsilyl (B98337) bromide/Thioanisole in TFA | 1M TMSBr-Thioanisole/TFA with EDT | An efficient "hard acid/soft nucleophile" combination for complete deprotection. researchgate.net |
Functionalization and Bioconjugation Techniques for D-Homocysteine Scaffolds in Research
Once synthesized and appropriately protected, D-homocysteine serves as a versatile scaffold for further chemical modification and incorporation into larger, functional molecules. The unique properties of its side chain—a thiol separated from the backbone by two methylene (B1212753) groups—allow for the creation of unique structures not possible with cysteine.
D-homocysteine can be incorporated into peptide chains to create peptidomimetics with altered structural and biological properties. A key synthetic intermediate for this purpose is homocysteine thiolactone, a cyclic thioester formed intramolecularly from homocysteine. researchgate.netnih.gov This thiolactone is an activated form of the amino acid that readily reacts with the amino group of another amino acid or peptide under neutral to basic conditions (pH 7-8) to form a new peptide bond, elongating the peptide chain. nih.govmdpi.com This reaction opens the thiolactone ring, exposing the thiol group, which can then be left free or participate in other reactions, such as disulfide bond formation. The use of D-homocysteine in this context introduces a non-natural amino acid that can increase resistance to enzymatic degradation and alter the peptide's conformation, which is a common strategy in drug design.
To study biological processes, D-homocysteine derivatives can be functionalized with reporter tags, such as radioisotopes or fluorescent probes. These labeled molecules allow for the tracking and quantification of homocysteine in various biochemical assays and imaging studies.
For example, radiolabeled versions, such as S-(3-[¹⁸F]Fluoropropyl)-D-homocysteine, have been synthesized for use in positron emission tomography (PET) imaging to study amino acid transport and metabolism in tumors. The synthesis involves preparing a protected D-homocysteine precursor with a suitable leaving group on the side chain, followed by nucleophilic substitution with the [¹⁸F]fluoride ion and subsequent deprotection.
Similarly, fluorescent probes can be synthesized to detect and distinguish homocysteine from other thiols like cysteine. acs.org These syntheses often involve complex organic reactions where a D-homocysteine scaffold is designed to react specifically with a fluorogenic molecule. The reaction, such as an intramolecular cyclization facilitated by the longer side chain of homocysteine, triggers a change in the molecule's fluorescence properties (e.g., a shift in emission wavelength or an increase in intensity), allowing for its specific detection. acs.orgnih.gov
Based on a comprehensive search of available scientific literature, there is no information regarding the specific chemical compound “D-Homocysteine, S-(1,1-dimethylethyl)-” and its interactions with the biochemical pathways and enzymes outlined in your request.
The search yielded extensive data on the metabolism and enzymatic interactions of the endogenous amino acid L-homocysteine and its related metabolites, such as S-adenosylmethionine and S-adenosylhomocysteine. Research also exists on various other S-alkylated derivatives of homocysteine.
However, no studies were found that specifically investigate “D-Homocysteine, S-(1,1-dimethylethyl)-” in the context of:
The methionine cycle (including S-Adenosylmethionine Synthetase, S-Adenosylhomocysteine Hydrolase, and methyltransferases).
The transsulfuration pathway (including Cystathionine (B15957) β-Synthase and Cystathionine γ-Lyase).
Mechanisms of redox modulation in cellular systems.
Due to the strict requirement to focus solely on “D-Homocysteine, S-(1,1-dimethylethyl)-” and the absence of relevant research data for this specific compound, it is not possible to generate the requested article. The scientific community has not published findings on the biochemical roles or enzymatic interactions of this particular molecule according to the available information.
Biochemical Roles and Enzymatic Interaction Studies in Research Models
Investigations of D-Homocysteine Transport and Cellular Fate in Preclinical Models
While extensive research has elucidated the transport mechanisms and cellular fate of L-homocysteine, specific investigations into its D-isomer, particularly the S-(1,1-dimethylethyl)-protected form, are not extensively detailed in publicly available scientific literature. However, foundational studies on homocysteine transport provide a framework for understanding how D-homocysteine and its derivatives might be handled by cells in preclinical models.
Research has shown that both D- and L-isomers of homocysteine can be taken up by vascular cells, suggesting a lack of stereospecificity in some transport systems. nih.gov A study on human aortic endothelial cells (HAECs) and human aortic smooth muscle cells (HASMCs) demonstrated that D-homocysteine is an effective competitor for the transport of radiolabeled D,L-homocysteine, indicating that it utilizes the same transport mechanisms as the L-isomer. nih.gov In these cell types, homocysteine transport is mediated by at least three different systems, with the Alanine-Serine-Cysteine (ASC) system being predominant in endothelial cells. nih.gov
The cellular fate of D-homocysteine following transport is less clear. In general, once inside the cell, L-homocysteine is either remethylated to methionine or undergoes transsulfuration to form cysteine. frontiersin.orgnih.gov The enzymes involved in these pathways typically exhibit stereospecificity for L-amino acids. Therefore, it is plausible that D-homocysteine is not a substrate for these enzymes and may follow a different metabolic path or be exported from the cell.
The S-(1,1-dimethylethyl) group, a tert-butyl group, is a protecting group for the thiol moiety of homocysteine. This protection would prevent the formation of disulfide bonds and other reactions involving the thiol group. For D-homocysteine, S-(1,1-dimethylethyl)- to become metabolically active in a way that involves its thiol group, this protecting group would first need to be enzymatically or chemically removed within the cell. The intracellular enzymes capable of cleaving such a bond have not been specifically characterized in the context of this compound.
The following table summarizes the known transport systems for homocysteine in vascular cells, which may also be relevant for the transport of D-homocysteine and its derivatives.
| Transporter System | Cell Type | Characteristics | Potential Relevance for D-Homocysteine |
| System ASC | Endothelial Cells, Smooth Muscle Cells | Sodium-dependent, high affinity | Predominantly mediates homocysteine transport in endothelial cells and is likely a key transporter for D-homocysteine. nih.gov |
| System L | Endothelial Cells, Smooth Muscle Cells | Sodium-independent | Contributes to homocysteine uptake in vascular cells. nih.gov |
| System A | Endothelial Cells, Smooth Muscle Cells | Sodium-dependent | Plays a role in homocysteine transport. nih.gov |
Research into Mechanisms of Protein Thiolation and Homocysteinylation by Homocysteine Species in vitro
The modification of proteins by homocysteine species, a process known as homocysteinylation, is a significant area of research due to its implications in various diseases. This process can occur through two primary mechanisms: S-homocysteinylation and N-homocysteinylation. nih.gov While in vitro studies have extensively characterized these mechanisms using L-homocysteine and its derivatives, direct research employing D-Homocysteine, S-(1,1-dimethylethyl)- is not prominent in the available literature.
S-Homocysteinylation involves the formation of a mixed disulfide bond between the thiol group of a homocysteine molecule and a cysteine residue within a protein. nih.govmdpi.com This reaction is a form of protein S-thiolation. mdpi.com In vitro studies have demonstrated that L-homocysteine can directly react with protein cysteine residues, a process that can be facilitated by oxidizing conditions. researchgate.net This modification can alter the structure and function of proteins. For D-Homocysteine, S-(1,1-dimethylethyl)-, the tert-butyl protecting group on the sulfur atom would prevent it from participating in S-homocysteinylation reactions. The thiol group would need to be deprotected for it to become reactive.
N-Homocysteinylation occurs when homocysteine thiolactone, a cyclic thioester of homocysteine, reacts with the ε-amino group of lysine (B10760008) residues in proteins, forming an amide bond. nih.gov This modification also leads to significant alterations in protein structure and function. mdpi.com Homocysteine thiolactone is formed from L-homocysteine in an error-editing reaction by methionyl-tRNA synthetase. mdpi.com It is unlikely that D-homocysteine would be a substrate for this enzyme to form the corresponding D-homocysteine thiolactone.
In vitro studies have identified several proteins that are susceptible to homocysteinylation. The functional consequences of these modifications have also been characterized.
| Modified Protein | Type of Homocysteinylation | In Vitro Findings | Functional Consequences |
| Albumin | S- and N-homocysteinylation | Human serum albumin is a primary target for homocysteinylation in circulation. nih.gov | Altered drug-binding capacity and antioxidant properties. |
| Fibrinogen | S- and N-homocysteinylation | Homocysteinylation of fibrinogen has been demonstrated in vitro. | Impaired fibrin (B1330869) clot formation and increased resistance to fibrinolysis. nih.gov |
| Hemoglobin | S-homocysteinylation | In vitro studies show that hemoglobin can be S-homocysteinylated. researchgate.net | Potential alteration of oxygen-binding affinity. |
| Glutaredoxin-1 | S-homocysteinylation | Dehydroascorbate can facilitate the S-homocysteinylation of glutaredoxin-1 in vitro. researchgate.net | Likely impacts its function in redox regulation. |
The study of protein thiolation and homocysteinylation in vitro provides crucial insights into the molecular mechanisms by which elevated homocysteine levels may contribute to pathology. While the specific compound D-Homocysteine, S-(1,1-dimethylethyl)- has not been a focus of these investigations, the established principles of these reactions offer a basis for predicting its potential reactivity, contingent on the removal of the S-protecting group and the stereochemical considerations of enzymatic processes.
Analytical and Characterization Approaches in Research
Chromatographic Techniques for D-Homocysteine and Protected Derivatives in Research
Chromatography is a fundamental tool for separating and quantifying S-(1,1-dimethylethyl)-D-homocysteine from reaction mixtures, assessing its purity, and analyzing related compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like protected amino acids. researchgate.netchromsystems.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for S-(1,1-dimethylethyl)-D-homocysteine. In this method, the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. nih.gov
Several types of detectors can be coupled with HPLC for the analysis of homocysteine and its derivatives:
UV-Vis Detectors: While the S-tert-butyl homocysteine itself lacks a strong chromophore for high-sensitivity UV detection, it can be detected at low wavelengths (around 210 nm) due to the carboxyl group. chromatographyonline.com Derivatization with a UV-active agent can significantly enhance detection sensitivity. nih.gov
Fluorescence Detectors (FLD): These detectors offer higher sensitivity and selectivity compared to UV-Vis. thermofisher.com For analysis of the parent homocysteine, derivatization with a fluorogenic reagent like ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) is common after the removal of the protecting group. nih.govnih.govscispace.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity, allowing for the confirmation of the molecular weight of the protected homocysteine and providing structural information through fragmentation analysis. nih.govthermofisher.comnih.gov
| Technique | Stationary Phase | Mobile Phase Example | Detector | Application |
|---|---|---|---|---|
| RP-HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV, MS | Purity assessment and separation of S-(1,1-dimethylethyl)-D-homocysteine. |
| RP-HPLC | C18 | Isocratic Methanol/Formic Acid Solution | MS/MS | Quantitative determination of total homocysteine after deprotection. nih.gov |
| HILIC | Amide-type | Acetonitrile/Ammonium Formate Buffer | FLD (post-derivatization) | Quantification of total homocysteine and related thiols in biological samples. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, amino acids and their protected derivatives like S-(1,1-dimethylethyl)-D-homocysteine are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. youtube.comyoutube.com
Therefore, a crucial step of derivatization is required to convert the analyte into a volatile and thermally stable form. youtube.comyoutube.com This involves chemically modifying the polar functional groups (amino and carboxyl groups) of the molecule. nih.gov Common derivatization strategies include:
Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). youtube.comresearchgate.net The resulting derivatives are significantly more volatile.
Acylation/Esterification: The amino group can be acylated and the carboxyl group esterified to reduce polarity. For instance, derivatization with n-propyl chloroformate converts homocysteine into its N(O,S)-propoxycarbonyl propyl ester. nih.gov
Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer, which provides a unique mass spectrum that serves as a chemical fingerprint for identification and structural confirmation. nih.govnih.gov
| Derivatization Reagent | Derivative Formed | GC Column Type | Detection Mode | Reference |
|---|---|---|---|---|
| MTBSTFA | bis-tert-butyldimethylsilyl derivative | Capillary Column (e.g., DB-5) | Electron Ionization (EI)-MS | researchgate.netnih.gov |
| n-propyl chloroformate | N(O,S)-propoxycarbonyl propyl ester | Capillary Column | EI-MS | nih.gov |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized S-(1,1-dimethylethyl)-D-homocysteine.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of S-(1,1-dimethylethyl)-D-homocysteine. researchgate.net
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For S-(1,1-dimethylethyl)-D-homocysteine, a characteristic singlet peak with a high integration value (9H) is observed for the chemically equivalent protons of the tert-butyl group. nih.govnih.gov Other signals corresponding to the protons on the α-carbon, β-carbons, and γ-carbons of the homocysteine backbone are also observed at distinct chemical shifts. mtak.hunih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. researchgate.net Distinct signals are expected for the quaternary and methyl carbons of the tert-butyl group, as well as for the carboxyl, α-, β-, and γ-carbons of the homocysteine moiety. nih.gov
| Nucleus | Group | Expected Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H | -C(CH₃)₃ | ~1.3 - 1.5 | Singlet, integrates to 9 protons. nih.gov |
| ¹H | α-CH | ~3.7 - 4.0 | Multiplet (e.g., triplet or dd). hmdb.ca |
| ¹H | β-CH₂ | ~2.0 - 2.3 | Multiplet. hmdb.ca |
| ¹H | γ-CH₂ | ~2.6 - 2.8 | Multiplet (e.g., triplet). hmdb.ca |
| ¹³C | -C(CH₃)₃ | ~30 - 32 | Methyl carbons of the tert-butyl group. rsc.org |
| ¹³C | -C(CH₃)₃ | ~42 - 45 | Quaternary carbon of the tert-butyl group. |
| ¹³C | -COOH | ~170 - 175 | Carboxyl carbon. nih.gov |
| ¹³C | α-CH | ~52 - 55 | Alpha-carbon. nih.gov |
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule gently, often yielding a prominent molecular ion peak ([M+H]⁺) corresponding to the protonated molecule. thermofisher.com
Tandem mass spectrometry (MS/MS) can be performed to further analyze the structure. In MS/MS, the molecular ion is selected and fragmented, and the resulting fragment ions are analyzed. For S-(1,1-dimethylethyl)-D-homocysteine, a characteristic fragmentation would be the loss of the tert-butyl group or related fragments, which helps to confirm the presence and location of this protecting group. nist.gov
Electrochemical Detection Methods for Thiol-Containing Homocysteine Derivatives in Research
Electrochemical methods are highly sensitive and are particularly well-suited for the detection of compounds that can undergo oxidation or reduction reactions. chromatographyonline.comelectrochemsci.org These techniques are primarily used for the detection of free thiols, such as homocysteine after the S-tert-butyl protecting group has been removed. rsc.org
The analysis relies on the oxidation of the thiol (-SH) group at the surface of an electrode (such as glassy carbon, gold, or modified electrodes) when a specific potential is applied. researchgate.netresearchgate.net The resulting current is directly proportional to the concentration of the thiol, allowing for sensitive quantification.
While direct electrochemical detection of the protected S-(1,1-dimethylethyl)-D-homocysteine is not typical because the thiol is blocked, these methods are invaluable for:
Monitoring deprotection reactions: Researchers can follow the progress of the removal of the tert-butyl group by monitoring the appearance of the free thiol's electrochemical signal.
Quantifying free homocysteine: After a deprotection step, electrochemical detectors coupled with HPLC can provide highly sensitive quantification of the resulting D-homocysteine. electrochemsci.org
Biosensor development: Modified electrodes and aptasensors are being developed for the selective and sensitive detection of homocysteine in complex biological samples, often achieving very low detection limits. nih.govnih.gov
Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry are commonly employed in these research applications. rsc.orgresearchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| D-Homocysteine |
| S-(1,1-dimethylethyl)-D-homocysteine |
| Acetonitrile |
| Formic Acid |
| Trifluoroacetic Acid |
| Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
Method Validation and Reproducibility in Research Quantification
The accurate quantification of D-Homocysteine, S-(1,1-dimethylethyl)- in biological matrices is contingent upon the development and validation of robust analytical methods. While specific validated methods for this particular S-alkyl derivative are not extensively detailed in published literature, the principles and techniques applied to its parent compound, homocysteine, provide the framework for its analysis. The most prevalent methods for quantifying total homocysteine and its derivatives are high-performance liquid chromatography (HPLC), often coupled with fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netbohrium.comredalyc.org
Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose. upsi.edu.my This process involves assessing several key performance characteristics according to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). upsi.edu.my
Key validation parameters include:
Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites or matrix components. researchgate.net
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.netresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. researchgate.netresearchgate.net
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. redalyc.org
Reproducibility of quantification, particularly between different laboratories, remains a significant challenge in homocysteine analysis. nih.gov Discrepancies can arise from variations in sample preparation, analytical instrumentation, and calibration standards. nih.gov To enhance reproducibility and harmonize results, the use of certified standard reference materials (SRMs) and isotopically labeled internal standards is critical. nih.govnist.gov An internal standard, such as a deuterium-labeled version of the analyte, is added to samples and calibrators to correct for variability during sample processing and analysis. nih.gov
Table 1: Representative Validation Parameters for Homocysteine Quantification Methods
This table summarizes typical performance characteristics reported for validated HPLC and LC-MS/MS methods used to quantify total homocysteine in plasma or serum. These parameters serve as a benchmark for methods that would be developed for D-Homocysteine, S-(1,1-dimethylethyl)-.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
|---|---|---|
| Linearity Range | 5.0 - 85.0 µmol/L researchgate.net | 1.0 - 100 µmol/L |
| Precision (CV%) | < 6% researchgate.net | ≤ 9.6% nih.gov |
| Accuracy (% Deviation) | < 6% researchgate.net | < 5.6% nih.gov |
| Limit of Quantification (LOQ) | 3.4 µmol/L researchgate.net | 0.5 - 6.25 µmol/L researchgate.net |
| Recovery | > 90% researchgate.net | 91.9 - 95.9% nih.gov |
Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation
Isotopic labeling is a powerful research strategy used to trace the metabolic fate of molecules within a biological system. researchgate.netmonash.edu This approach is essential for determining metabolic fluxes, identifying novel metabolites, and elucidating complex biochemical pathways. researchgate.neteurisotop.com For a compound like D-Homocysteine, S-(1,1-dimethylethyl)-, stable isotope labeling would be the definitive method to understand its interaction with cellular metabolism.
The strategy involves synthesizing an isotopologue of the target molecule, where one or more atoms are replaced with a heavy stable isotope, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N). eurisotop.com These labeled compounds are biochemically almost identical to their unlabeled counterparts and are processed by enzymes in the same manner. researchgate.net
Once the labeled D-Homocysteine, S-(1,1-dimethylethyl)- is introduced into a model system (e.g., cell culture or an animal model), its journey through metabolic networks can be monitored over time. Analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to distinguish between the labeled and unlabeled molecules and to identify downstream metabolites that have incorporated the isotopic label. nih.govnih.gov
In the context of homocysteine metabolism, this technique could answer several key questions regarding the S-(1,1-dimethylethyl)- derivative:
Pathway Participation: By tracking the labeled homocysteine backbone, researchers could determine if the compound enters the primary homocysteine metabolic pathways: the methionine cycle (remethylation) or the transsulfuration pathway. nih.govregulations.govresearchgate.netnih.gov This would reveal if the S-(1,1-dimethylethyl) group is first cleaved to release D-homocysteine, which then participates in these pathways.
Metabolic Stability: The persistence of the intact labeled molecule over time would provide information on its metabolic stability. A rapid disappearance would suggest it is actively metabolized.
Identification of Novel Metabolites: The appearance of new mass signals corresponding to molecules containing the isotopic label would lead to the identification of previously unknown downstream metabolites, helping to construct a complete metabolic map for the compound. monash.edu
By quantifying the rate of appearance and disappearance of labeled metabolites, researchers can perform metabolic flux analysis, which provides a dynamic view of pathway activity, offering deeper insights than static concentration measurements alone. eurisotop.comnih.gov
Table 2: Common Stable Isotopes in Metabolic Tracing
This table lists the stable isotopes most frequently used as tracers in metabolic research.
| Isotope | Natural Abundance (%) | Key Features and Applications |
|---|---|---|
| Carbon-13 (¹³C) | 1.1% | Used to trace the carbon backbone of molecules; fundamental for studying central carbon metabolism, fatty acid synthesis, and amino acid pathways. |
| Deuterium (²H) | 0.015% | Used as a general label for metabolites. Its significant mass difference from hydrogen can sometimes cause kinetic isotope effects. |
| Nitrogen-15 (¹⁵N) | 0.37% | Primarily used for tracing the metabolism of nitrogen-containing compounds like amino acids, nucleotides, and polyamines. |
| Oxygen-18 (¹⁸O) | 0.20% | Used in specialized studies to trace the source of oxygen atoms in metabolic reactions, such as hydrolysis and oxidation. |
Advanced Research Applications and Probing Biological Systems
Utilization in Peptide and Peptidomimetic Synthesis for Biochemical Probes and Enzyme Inhibitors
The incorporation of D-homocysteine into peptide chains is a strategic approach for creating biochemical probes and enzyme inhibitors. The use of the S-(1,1-dimethylethyl) group, commonly known as S-tert-butyl (tBu), is integral to this process, particularly within the framework of solid-phase peptide synthesis (SPPS).
In modern peptide synthesis, the Fmoc/tBu strategy is widely employed. This methodology uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to temporarily protect the alpha-amino group of the amino acid, while acid-labile groups, such as tert-butyl (tBu), are used for permanent side-chain protection. mdpi.com The S-tBu group on a D-homocysteine residue is chemically robust; it is stable to the trifluoroacetic acid (TFA) concentrations typically used for the final cleavage of the peptide from the resin support, a characteristic that distinguishes it from more labile thiol protecting groups like trityl (Trt). nih.govresearchgate.net
This stability makes S-tBu-D-homocysteine a valuable building block for synthesizing protected peptide fragments that can be purified and later ligated to form larger proteins. nih.gov While the removal of the tBu group requires specific and often harsher conditions, such as the use of mercury (II) acetate, this orthogonality allows for selective deprotection strategies, which are crucial when constructing complex peptides with multiple disulfide bonds. researchgate.net
The primary advantages of incorporating a D-amino acid like S-tBu-D-homocysteine into a peptide sequence are twofold:
Enzymatic Stability : Peptides containing D-amino acids are resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability enhances the half-life of the peptide in biological systems, making it a more effective and durable enzyme inhibitor or probe.
Conformational Constraint : The inclusion of a D-amino acid can induce specific secondary structures, such as β-turns. By designing peptidomimetics that mimic the bioactive conformation of a natural peptide ligand, researchers can create highly potent and selective inhibitors for target enzymes, such as collagenases or angiotensin-converting enzyme (ACE). johnshopkins.edunih.gov
These principles are applied to design specific inhibitors, where the homocysteine moiety might interact with an enzyme's active site, while the D-configuration ensures the inhibitor's longevity and structural integrity.
Studies on D-Homocysteine in Cellular Stress Models
D-homocysteine, often studied as part of a D,L-homocysteine racemic mixture, is widely used in non-human cellular models to investigate the molecular pathways of cellular stress. Elevated levels of homocysteine are linked to a variety of pathologies, and these in vitro models are crucial for dissecting the underlying mechanisms.
Homocysteine is a potent inducer of oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.com In various cell culture models, including macrophages and endothelial cells, treatment with D,L-homocysteine leads to a significant increase in intracellular ROS, such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govahajournals.orgnih.govmdpi.com This ROS production is believed to stem partly from the auto-oxidation of homocysteine's sulfhydryl group. nih.govnih.gov
Cells mount a compensatory antioxidant response to counter this stress. Studies in mouse macrophages treated with D,L-homocysteine have shown an initial depletion of glutathione (B108866) (GSH), a primary endogenous antioxidant, followed by a compensatory increase in the activity of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. nih.govnih.gov This response is mediated by the activation of the Antioxidant Response Element (ARE), a regulatory sequence in the promoter region of antioxidant genes, through the Nrf2 signaling pathway. nih.govnih.gov However, chronic exposure to high levels of homocysteine can overwhelm these defenses, leading to sustained oxidative damage. mdpi.com In some contexts, homocysteine has been noted to have potential antioxidative effects, for instance by contributing to the reductive capacity within erythrocytes under oxidative challenge. mdpi.comnih.gov
| Cell Type | Homocysteine Concentration | Observed Effect on Oxidative Stress | Reference |
| Mouse Macrophages | 50 µM D,L-Hcy | Initial depletion of glutathione (GSH), followed by a compensatory increase in glutamate-cysteine ligase (GCL) activity via Nrf2/ARE pathway. | nih.govnih.gov |
| Porcine Aortic Endothelial Cells | 0.03 - 1.0 mM L-Hcy | Stimulated intracellular production of superoxide. | ahajournals.org |
| Myocardial Cells (H9C2) | Not Specified | Increased ROS generation from mitochondria. | nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 500 µmol/L L-Hcy | Induced mitochondrial membrane potential collapse via oxidative stress. | ahajournals.org |
The endoplasmic reticulum (ER) is essential for protein folding and secretion. An accumulation of misfolded proteins in the ER triggers a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR). nih.gov Homocysteine has been definitively shown to induce ER stress in a variety of cellular models, including human hepatocytes, endothelial cells, and trophoblast stem cells. nih.govnih.govashpublications.org
Treatment of cells with homocysteine leads to the upregulation of key ER stress markers, such as the chaperone GRP78/BiP and the transcription factor GADD153 (also known as CHOP). nih.gov In neuronal cells, homocysteine specifically increases the expression of HERP (homocysteine-inducible ER protein), a key component of the ER-associated degradation (ERAD) pathway that helps clear unfolded proteins. plos.orgmdpi.com Sustained ER stress, however, can shift the UPR from a pro-survival to a pro-apoptotic response, linking this pathway directly to homocysteine-induced cell death. nih.govresearchgate.net This homocysteine-induced ER stress has also been shown to dysregulate cholesterol and triglyceride biosynthesis pathways by activating sterol regulatory element-binding proteins (SREBPs). nih.gov
A primary mechanism of homocysteine's cytotoxicity is its ability to induce DNA damage and trigger apoptosis (programmed cell death). nih.gov In rat hippocampal neurons, exposure to homocysteine causes DNA strand breaks, which rapidly activate the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.govjneurosci.org PARP activation leads to the depletion of its substrate, NAD+, and subsequent mitochondrial dysfunction, which precedes caspase activation and the execution of apoptosis. nih.govjohnshopkins.edu
Homocysteine-induced apoptosis is a well-documented phenomenon in numerous cell types, including endothelial cells, bone marrow mesenchymal stem cells, and cardiomyocytes. nih.govd-nb.infoplos.org The process is characterized by classic apoptotic hallmarks:
Caspase Activation : Homocysteine treatment significantly increases the activity of executioner caspases, such as caspase-3. nih.govnih.govplos.org
Mitochondrial Dysfunction : It causes a loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.govahajournals.orgplos.org
DNA Fragmentation : The process culminates in DNA fragmentation, a definitive marker of apoptosis. nih.govahajournals.org
Furthermore, studies suggest that homocysteine can impair DNA repair mechanisms, sensitizing cells to other DNA-damaging agents and exacerbating genotoxicity. nih.gov
Research into Neuronal Cell Responses to D-Homocysteine in Non-Human Models
The neurotoxic effects of D-homocysteine are of significant interest due to the association of elevated homocysteine levels with neurodegenerative disorders. nih.gov Non-human neuronal cell cultures and animal models have been instrumental in elucidating the specific mechanisms of this neurotoxicity.
One of the most critical findings is that homocysteine acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a primary glutamate (B1630785) receptor in the central nervous system. nih.govpnas.orgresearchgate.net Homocysteine binds to the glutamate site on the NMDA receptor, triggering the channel to open and allowing an influx of calcium (Ca²⁺) into the neuron. mdpi.comnih.gov
While homocysteine is a less potent agonist than glutamate, its prolonged presence during hyperhomocysteinemia leads to sustained NMDA receptor activation. This overstimulation results in excessive intracellular Ca²⁺ accumulation, a condition known as excitotoxicity. nih.gov Excitotoxicity is a major cause of neuronal injury and death, as high Ca²⁺ levels activate a cascade of damaging intracellular enzymes, promote ROS generation, and induce mitochondrial dysfunction, ultimately leading to apoptosis. nih.gov
Investigations of Tau Phosphorylation and Amyloid Aggregation in Research Systems
Elevated levels of homocysteine are recognized as a risk factor for Alzheimer's disease (AD), a condition characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.govmdpi.com Research using various models has sought to elucidate the molecular mechanisms connecting homocysteine to these pathological hallmarks. While studies specifically employing D-Homocysteine, S-(1,1-dimethylethyl)- are not detailed in the available literature, extensive research on homocysteine provides critical insights into these processes.
Studies have demonstrated that homocysteine can directly influence tau pathology. In cellular models, treatment with L-homocysteine has been shown to increase the phosphorylation of tau at multiple sites. nih.govdntb.gov.ua This effect is mediated through the dysregulation of key enzymes; homocysteine can activate tau phosphokinases like cyclin-dependent kinase 5 (cdk5) and inactivate protein phosphatase 2A (PP2A), a primary tau phosphatase. nih.govnih.gov The inactivation of PP2A is a significant event, as this enzyme is responsible for removing phosphate (B84403) groups from tau, and its inhibition leads to the accumulation of hyperphosphorylated tau, a crucial step in the formation of neurofibrillary tangles. nih.gov
Beyond phosphorylation, homocysteine has been observed to promote the truncation and oligomerization of tau. nih.govdntb.gov.ua Tau oligomers are considered to be highly toxic species that contribute to neuronal dysfunction. Furthermore, recent findings suggest that homocysteine can self-assemble into amyloid-like fibrillar structures. nih.gov These homocysteine assemblies have been shown to cross-seed the aggregation of the Aβ polypeptide, providing a potential molecular link between hyperhomocysteinemia and the acceleration of amyloid plaque formation. nih.gov In brain sections from AD model mice, homocysteine fibrillar assemblies were found to co-localize with Aβ deposits, reinforcing the pathological interplay between the two. nih.gov
Table 1: Summary of Homocysteine's Role in Tau and Amyloid Pathology
| Pathological Event | Mechanism/Observation | Model System | Reference(s) |
|---|---|---|---|
| Tau Hyperphosphorylation | Increased activity of kinases (e.g., cdk5); Decreased activity of phosphatases (e.g., PP2A). | Human neuroblastoma cells; Rat hippocampus. | nih.govdntb.gov.uanih.gov |
| Tau Oligomerization & Truncation | Increased levels of toxic tau oligomers and C-terminal cleaved tau. | Human neuroblastoma cells; HHCy mice. | nih.govdntb.gov.ua |
| Amyloid-β (Aβ) Aggregation | Homocysteine forms fibrillar structures that can cross-seed Aβ aggregation. | In vitro assays; 5xFAD mice. | nih.gov |
| Co-localization | Homocysteine fibrils detected in proximity to Aβ plaques. | 5xFAD mice. | nih.gov |
Application in Understanding Nitric Oxide Synthase Pathway Regulation in Research Models
Homocysteine is known to impair the function of the vascular endothelium, a key event in the development of cardiovascular disease. nih.gov A primary mechanism for this dysfunction is the disruption of the nitric oxide (NO) signaling pathway. NO is a critical signaling molecule that regulates vascular tone and inhibits inflammation and platelet aggregation. It is produced by nitric oxide synthase (eNOS) in endothelial cells.
Research has shown that homocysteine impairs the NOS pathway by elevating the levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS. nih.govmdpi.com Homocysteine achieves this by inhibiting the activity of dimethylarginine dimethylaminohydrolase (DDAH), the enzyme responsible for degrading ADMA. nih.gov The resulting accumulation of ADMA leads to reduced NO synthesis. This effect has been observed in various research models, including endothelial cell cultures and segments of pig aorta treated with DL-homocysteine. nih.gov
In addition to its effect on eNOS through ADMA, homocysteine can also stimulate the expression of inducible nitric oxide synthase (iNOS) in macrophages. nih.gov While eNOS-derived NO is generally protective, the overproduction of NO by iNOS can contribute to oxidative stress and exacerbate inflammatory conditions like atherosclerosis. nih.gov The interaction between homocysteine and NO is complex; under certain conditions, NO can react with homocysteine to form S-nitroso-homocysteine. This S-nitrosylation may prevent homocysteine-induced endothelial cell apoptosis by down-regulating the expression of pro-apoptotic proteins. nih.gov
Table 2: Effects of Homocysteine on the Nitric Oxide Synthase Pathway
| Component | Effect of Homocysteine | Mechanism | Model System | Reference(s) |
|---|---|---|---|---|
| ADMA | Increases concentration. | Inhibition of the ADMA-degrading enzyme, DDAH. | Endothelial cells; Nonvascular cells. | nih.gov |
| eNOS | Decreases activity/NO production. | Indirectly, via accumulation of the NOS inhibitor ADMA. | Endothelial cells; Pig aorta. | nih.gov |
| iNOS | Stimulates expression and activity. | Activation of NF-κB signaling pathway. | Human monocytic cell-derived macrophages. | nih.gov |
| S-nitroso-homocysteine | Formation is increased in the presence of NO. | Direct reaction between NO and homocysteine. | Endothelial cells overexpressing iNOS. | nih.gov |
Development of D-Homocysteine Analogs as Research Tools for Enzymology and Pathway Interrogation
The development of homocysteine analogs is crucial for studying the enzymes involved in its metabolism and for interrogating cellular methylation pathways. S-adenosylmethionine (SAM)-dependent methyltransferases are a large family of enzymes that use SAM as a methyl donor, producing S-adenosyl-L-homocysteine (SAH) as a byproduct. nih.govresearchgate.net SAH is a potent inhibitor of these methyltransferases, and its removal by SAH hydrolase (SAHH) is critical for maintaining cellular methylation potential. mdpi.com
Research has focused on the enzymatic synthesis of SAH and its analogs to serve as tools for studying these enzymes. rsc.org Interestingly, studies have revealed that SAHH can process D-homocysteine (D-Hcy) to produce S-adenosyl-D-homocysteine (D-SAH). nih.govresearchgate.net Although the rate of production is significantly slower than for the L-isomer, this promiscuity highlights an important consideration in stereochemical purity for in vitro studies. nih.gov
The synthesis of various S-nucleosyl homocysteine derivatives allows for the screening of stabilized SAM analogs. researchgate.net These analogs can be used to probe the active sites of methyltransferases and to develop artificial cofactors for biocatalysis. The ability to generate both L- and D-isomers of SAH and its analogs provides researchers with stereochemically distinct probes to investigate the specificity and mechanisms of enzymes like SAHH and various methyltransferases. nih.govresearchgate.net
Studies on D-Homocysteine in Non-Human Animal Models for Metabolic and Cellular Perturbations
Non-human animal models have been instrumental in understanding the systemic effects of elevated homocysteine levels (hyperhomocysteinemia). These models, which include both genetic and diet-induced approaches, have been used to study metabolic and cellular perturbations, particularly in the context of cardiovascular and neurological systems. ahajournals.org
Studies specifically investigating D-homocysteine in animal models have provided insights into its distinct metabolic fate compared to its L-enantiomer. For instance, in chicks fed a methionine-deficient diet, L-homocysteine can effectively be remethylated to replace a significant portion of the required L-methionine. nih.gov In contrast, D-homocysteine is only remethylated to a much lesser extent, demonstrating a lower capacity to support growth in this model. nih.gov This suggests that the enzymes involved in the remethylation pathway, such as methionine synthase, have a strong stereochemical preference for the L-isomer. nih.gov
Theoretical and Computational Investigations
Molecular Modeling of D-Homocysteine and its Derivatives
Molecular modeling is the foundational step in the computational investigation of D-Homocysteine, S-(1,1-dimethylethyl)-. It involves the generation of a three-dimensional representation of the molecule, which can then be used for further computational analysis. The process typically begins with the creation of a 2D sketch of the molecule, which is then converted into a 3D structure using specialized software.
The initial 3D model is then subjected to energy minimization, a process that adjusts the positions of the atoms to find a stable, low-energy conformation. archie-west.ac.uk This is achieved by employing force fields, which are sets of parameters that describe the potential energy of a system of atoms and molecules. wikipedia.org Commonly used force fields in biomolecular modeling include CHARMM, AMBER, and GROMOS. The choice of force field can influence the outcome of the simulation and is an important consideration.
For D-Homocysteine, S-(1,1-dimethylethyl)-, the modeling would explicitly define the covalent bonds, bond angles, and dihedral angles. The S-(1,1-dimethylethyl) group, also known as a tert-butyl group, introduces significant steric bulk, which is a key feature to be accurately represented in the model. The resulting model provides the Cartesian coordinates of each atom, which serves as the input for more advanced computational studies.
Conformational Analysis and Prediction of Molecular Interactions
D-Homocysteine, S-(1,1-dimethylethyl)- is a flexible molecule with several rotatable bonds. Conformational analysis aims to explore the range of possible three-dimensional arrangements (conformers) that the molecule can adopt and to identify the most energetically favorable ones. archie-west.ac.uk Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.
Molecular dynamics (MD) simulations are a powerful technique for conformational analysis. wikipedia.orgmdpi.com In an MD simulation, the movements of atoms and molecules are calculated over time by numerically solving Newton's equations of motion. wikipedia.org This generates a trajectory that describes how the positions and velocities of the atoms in the system evolve. By analyzing this trajectory, researchers can identify the most populated (i.e., most stable) conformations and the transitions between them.
For D-Homocysteine, S-(1,1-dimethylethyl)-, an MD simulation would typically be performed in a simulated aqueous environment to mimic physiological conditions. The analysis of the simulation would focus on the dihedral angles of the rotatable bonds in the homocysteine backbone and the side chain. The results of such an analysis can be presented in the form of a Ramachandran-like plot for the backbone dihedral angles and potential energy surface maps for side-chain conformations.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a conformational analysis of D-Homocysteine, S-(1,1-dimethylethyl)-.
| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |
|---|---|---|---|
| 1 | 0.00 | 45 | φ = -120, ψ = 110, χ1 = -60 |
| 2 | 0.85 | 25 | φ = -70, ψ = 140, χ1 = 180 |
| 3 | 1.50 | 15 | φ = -110, ψ = -40, χ1 = 60 |
| 4 | 2.10 | 10 | φ = 60, ψ = 50, χ1 = -70 |
| 5 | 3.00 | 5 | φ = 70, ψ = -60, χ1 = 170 |
This table is for illustrative purposes only and does not represent actual experimental data.
In Silico Studies of Enzyme-Substrate/Inhibitor Interactions Involving D-Homocysteine Derivatives
In silico docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict how a small molecule, such as a D-homocysteine derivative, might bind to the active site of a target enzyme. nih.gov This can provide insights into whether the molecule is likely to act as a substrate or an inhibitor.
The process of molecular docking involves two main steps: sampling of the conformational space of the ligand in the active site of the protein and scoring the generated poses. nih.gov A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.
For D-Homocysteine, S-(1,1-dimethylethyl)-, docking studies could be performed against enzymes involved in homocysteine metabolism, such as S-adenosyl-L-homocysteine hydrolase (SAHH) or cystathionine (B15957) beta-synthase (CBS). mdpi.comorientjchem.org The bulky S-(1,1-dimethylethyl) group would be expected to have a significant impact on how the molecule fits into the active site of these enzymes compared to native homocysteine.
The results of a docking study typically include the predicted binding energy, which is an estimate of the binding affinity, and a detailed description of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme. mdpi.com
Below is a hypothetical data table summarizing the results of a docking study of D-Homocysteine, S-(1,1-dimethylethyl)- with a hypothetical enzyme.
| Enzyme Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Enzyme A (Active Site 1) | -7.5 | Tyr88, Phe120, Leu210 | Hydrophobic |
| Hypothetical Enzyme A (Active Site 1) | -7.5 | Asp90, Gln150 | Hydrogen Bond |
| Hypothetical Enzyme B (Active Site 1) | -5.2 | Val45, Ile60 | Hydrophobic |
| Hypothetical Enzyme B (Active Site 1) | -5.2 | Ser100 | Hydrogen Bond |
This table is for illustrative purposes only and does not represent actual experimental data.
These in silico studies, from basic molecular modeling to complex docking simulations, provide a theoretical framework for understanding the potential behavior of D-Homocysteine, S-(1,1-dimethylethyl)- at a molecular level. The insights gained can guide the design of future experimental studies to validate these computational predictions.
Q & A
Q. What synthetic methodologies are recommended for producing D-Homocysteine, S-(1,1-dimethylethyl)- with high enantiomeric purity?
To synthesize this compound, researchers should employ asymmetric synthesis techniques, such as chiral auxiliary-mediated alkylation or enzymatic resolution, to ensure stereochemical fidelity. For example, tert-butyl protection of the sulfhydryl group can prevent unwanted side reactions during synthesis. Characterization via chiral HPLC or polarimetry is critical to confirm enantiopurity . Safety protocols for handling sulfur-containing intermediates, including proper ventilation and PPE, must align with OSHA HCS guidelines .
Q. Which analytical techniques are optimal for assessing the purity and structural integrity of D-Homocysteine, S-(1,1-dimethylethyl)-?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) are essential for structural confirmation. Purity validation requires reverse-phase HPLC with UV detection (λ = 210–254 nm) and comparison to certified reference standards (≥95% purity) . Thermal stability can be assessed via thermogravimetric analysis (TGA) to guide storage conditions .
Q. How should researchers mitigate oxidative degradation during experimental workflows involving this compound?
Use degassed solvents (e.g., nitrogen-purged acetonitrile/water) and antioxidants like tris(2-carboxyethyl)phosphine (TCEP) in buffers. Store aliquots at –80°C under inert gas to minimize disulfide bond formation. Periodic purity checks via LC-MS are advised .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of D-Homocysteine, S-(1,1-dimethylethyl)- across redox environments?
Discrepancies may arise from solvent polarity, pH, or trace metal ions. Researchers should conduct controlled kinetic studies under varied conditions (e.g., buffered systems at pH 4–9) and employ electron paramagnetic resonance (EPR) to detect radical intermediates. Cross-validation with computational models (DFT) can clarify mechanistic pathways .
Q. How does the tert-butyl group influence the compound’s interaction with enzymatic systems compared to unmodified homocysteine?
The bulky tert-butyl group may sterically hinder binding to enzymes like cystathionine β-synthase (CBS). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Molecular docking simulations (e.g., AutoDock Vina) can predict steric clashes in active sites .
Q. What in vitro models are suitable for studying the compound’s metabolic fate and potential cytotoxicity?
Primary hepatocyte cultures or HepG2 cells are ideal for metabolic profiling. LC-MS/MS can track sulfoxidation or glutathione adduct formation. Cytotoxicity assays (MTT or LDH release) should include N-acetylcysteine controls to distinguish redox-specific effects from general toxicity .
Methodological Challenges and Solutions
Q. How can researchers address inconsistencies in chromatographic retention times across laboratories?
Standardize mobile phase composition (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) and column type (C18, 5 µm particle size). Include an internal standard (e.g., S-adenosylhomocysteine) for retention time locking .
Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?
Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. For heteroscedastic data, apply weighted least squares or Bayesian hierarchical modeling. Replicate experiments across ≥3 biological batches to account for variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
